![molecular formula C19H20F3N3O3 B2460737 (3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)(4-(三氟甲氧基)苯基)甲酮 CAS No. 1705879-58-8](/img/structure/B2460737.png)
(3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)(4-(三氟甲氧基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The compound also includes a cyclopropyl group, a piperidine ring, and a phenyl ring with a trifluoromethoxy substituent .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring several functional groups. The 1,2,4-oxadiazole ring is a key structural feature, and intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed in similar structures .科学研究应用
合成方法和结构分析
合成和表征:与所述化合物结构相关的化合物的研究通常集中在它们的合成和结构表征上。例如,[1-(2,5-二氯苯磺酰基)-哌啶-4-基]-(2,4-二氟苯基)-甲酮肟的合成展示了复杂的反应和表征,提供了对热性能和分子相互作用的见解 (Karthik 等,2021).
抗菌和抗结核活性
抗结核活性:一系列化合物,包括环丙基-4-[4-(2-哌啶-1-基-乙氧基)苯甲氧基]苯基}甲醇,已在体外和体内对结核分枝杆菌表现出显着的抗结核活性,表明结构相关化合物在抗菌研究中的潜力 (Bisht 等,2010).
抗癌研究
癌细胞中的呼吸链抑制:与所述化合物结构相似的化合物已被用于研究通过呼吸链抑制对癌细胞的致死性中毒,与二甲基 α-酮戊二酸结合,提示了一种新的癌症治疗方法 (Sica 等,2019).
药物发现和开发
组胺 H3 受体拮抗剂:环丙基化合物作为组胺 H3 受体拮抗剂的合成和应用突出了这些化合物在开发治疗剂中的效用 (Stark,2000).
分子相互作用研究
CB1 大麻素受体相互作用:研究与查询化合物结构相关的拮抗剂与 CB1 大麻素受体的分子相互作用,为受体靶向治疗剂的设计提供了见解 (Shim 等,2002).
属性
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)27-15-7-5-14(6-8-15)18(26)25-9-1-2-12(11-25)10-16-23-17(24-28-16)13-3-4-13/h5-8,12-13H,1-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDJIVVOFAWTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。